molecular formula C18H12AsN3O7 B14725275 Tris(3-nitrophenyl)arsane oxide CAS No. 5449-75-2

Tris(3-nitrophenyl)arsane oxide

Cat. No.: B14725275
CAS No.: 5449-75-2
M. Wt: 457.2 g/mol
InChI Key: DXHPXSCLXFSXRO-UHFFFAOYSA-N
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Description

Tris(3-nitrophenyl)arsane oxide is an organoarsenic compound characterized by the presence of three nitrophenyl groups attached to an arsenic atom, which is further bonded to an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(3-nitrophenyl)arsane oxide typically involves the reaction of arsenic trioxide with 3-nitrophenyl derivatives under controlled conditions. One common method includes the use of a solvent such as toluene, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Tris(3-nitrophenyl)arsane oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The nitrophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Higher oxidation state arsenic compounds.

    Reduction: Tris(3-aminophenyl)arsane oxide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tris(3-nitrophenyl)arsane oxide has found applications in several scientific research areas:

Mechanism of Action

The mechanism by which tris(3-nitrophenyl)arsane oxide exerts its effects involves interactions with molecular targets and pathways. In flame retardancy, the compound acts by promoting char formation and inhibiting the release of flammable gases during thermal degradation. This is achieved through a combination of gas-phase and condensed-phase mechanisms, where the compound decomposes to form a protective char layer and releases non-flammable gases .

Comparison with Similar Compounds

    Tris(3-nitrophenyl)phosphine: Similar in structure but contains phosphorus instead of arsenic.

    Triphenylarsane oxide: Lacks the nitro groups, resulting in different chemical properties and applications.

Uniqueness: Tris(3-nitrophenyl)arsane oxide is unique due to the presence of both nitro groups and an arsenic center, which imparts distinct chemical reactivity and flame retardant properties. Its ability to form stable char and reduce flammability makes it particularly valuable in materials science and industrial applications .

Properties

CAS No.

5449-75-2

Molecular Formula

C18H12AsN3O7

Molecular Weight

457.2 g/mol

IUPAC Name

1-bis(3-nitrophenyl)arsoryl-3-nitrobenzene

InChI

InChI=1S/C18H12AsN3O7/c23-19(13-4-1-7-16(10-13)20(24)25,14-5-2-8-17(11-14)21(26)27)15-6-3-9-18(12-15)22(28)29/h1-12H

InChI Key

DXHPXSCLXFSXRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[As](=O)(C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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